REACTION_CXSMILES
|
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[NH2:14][C:15]1[S:16][C:17]([C:20](OCC)=[O:21])=[CH:18][N:19]=1.[Cl-].[NH4+]>O1CCCC1.II>[CH2:2]([Br:4])[CH3:3].[NH2:14][C:15]1[S:16][C:17]([C:20]([NH:8][C:7]2[C:9]([CH3:13])=[CH:10][CH:11]=[CH:12][C:6]=2[Cl:5])=[O:21])=[CH:18][N:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. to −10° C
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture over 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The oily layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The oily layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 200 mL | |
AMOUNT: MASS | 50.2 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[NH2:14][C:15]1[S:16][C:17]([C:20](OCC)=[O:21])=[CH:18][N:19]=1.[Cl-].[NH4+]>O1CCCC1.II>[CH2:2]([Br:4])[CH3:3].[NH2:14][C:15]1[S:16][C:17]([C:20]([NH:8][C:7]2[C:9]([CH3:13])=[CH:10][CH:11]=[CH:12][C:6]=2[Cl:5])=[O:21])=[CH:18][N:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. to −10° C
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture over 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The oily layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The oily layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 200 mL | |
AMOUNT: MASS | 50.2 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[NH2:14][C:15]1[S:16][C:17]([C:20](OCC)=[O:21])=[CH:18][N:19]=1.[Cl-].[NH4+]>O1CCCC1.II>[CH2:2]([Br:4])[CH3:3].[NH2:14][C:15]1[S:16][C:17]([C:20]([NH:8][C:7]2[C:9]([CH3:13])=[CH:10][CH:11]=[CH:12][C:6]=2[Cl:5])=[O:21])=[CH:18][N:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. to −10° C
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture over 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The oily layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The oily layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 200 mL | |
AMOUNT: MASS | 50.2 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[NH2:14][C:15]1[S:16][C:17]([C:20](OCC)=[O:21])=[CH:18][N:19]=1.[Cl-].[NH4+]>O1CCCC1.II>[CH2:2]([Br:4])[CH3:3].[NH2:14][C:15]1[S:16][C:17]([C:20]([NH:8][C:7]2[C:9]([CH3:13])=[CH:10][CH:11]=[CH:12][C:6]=2[Cl:5])=[O:21])=[CH:18][N:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. to −10° C
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture over 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The oily layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The oily layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 200 mL | |
AMOUNT: MASS | 50.2 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH2:2]([Br:4])[CH3:3].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=1[NH2:8].[NH2:14][C:15]1[S:16][C:17]([C:20](OCC)=[O:21])=[CH:18][N:19]=1.[Cl-].[NH4+]>O1CCCC1.II>[CH2:2]([Br:4])[CH3:3].[NH2:14][C:15]1[S:16][C:17]([C:20]([NH:8][C:7]2[C:9]([CH3:13])=[CH:10][CH:11]=[CH:12][C:6]=2[Cl:5])=[O:21])=[CH:18][N:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. to −10° C
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture over 60 minutes
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The oily layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with 2 N hydrochloric acid (200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The oily layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 200 mL | |
AMOUNT: MASS | 50.2 g |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |